molecular formula C13H17NO B6227941 2-benzyl-2-azaspiro[3.3]heptan-6-ol CAS No. 1822863-35-3

2-benzyl-2-azaspiro[3.3]heptan-6-ol

Cat. No.: B6227941
CAS No.: 1822863-35-3
M. Wt: 203.3
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Description

2-benzyl-2-azaspiro[33]heptan-6-ol is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a spirocyclic azaspiroheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2-azaspiro[3.3]heptan-6-ol typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a benzylamine derivative, which undergoes cyclization with a suitable electrophile to form the spirocyclic structure. The reaction conditions often include the use of solvents like 1,4-dioxane, acetonitrile (MeCN), or dimethylformamide (DMF), and bases such as diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scalable synthetic procedures typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2-azaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-benzyl-2-azaspiro[3.3]heptan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-2-azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The benzyl group and hydroxyl functionality contribute to the compound’s ability to form hydrogen bonds and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.3]heptane: A similar spirocyclic compound without the benzyl group.

    1-azaspiro[3.3]heptane: Another spirocyclic compound with a different nitrogen position.

    2-oxa-6-azaspiro[3.3]heptane: A spirocyclic compound with an oxygen atom in the ring.

Uniqueness

2-benzyl-2-azaspiro[3.3]heptan-6-ol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design .

Properties

CAS No.

1822863-35-3

Molecular Formula

C13H17NO

Molecular Weight

203.3

Purity

95

Origin of Product

United States

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